N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with dimethyl groups, a naphthalene sulfonamide moiety, and a methyl group attached to the nitrogen atom. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the methyl group. This is followed by the sulfonation of naphthalene to form the naphthalenesulfonamide moiety. The final step involves coupling the pyrazole derivative with the naphthalenesulfonamide under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine
- N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide is unique due to its combination of a pyrazole ring and a naphthalenesulfonamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-16(11-19(2)18-13)12-20(3)23(21,22)17-9-8-14-6-4-5-7-15(14)10-17/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUKLHABUTJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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